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An objective comparison of Lenacapavir with alternative antiretroviral agents for multidrug-

resistant HIV-1, based on indirect treatment comparison studies. This guide is intended for

researchers, scientists, and drug development professionals to provide an understanding of

Lenacapavir's relative efficacy and safety profile. Data is presented through structured tables,

with detailed experimental protocols and visual diagrams to facilitate interpretation.

Comparative Efficacy and Safety of Lenacapavir
Indirect treatment comparisons (ITCs) are statistical methods used to compare interventions

from different clinical trials when head-to-head trials are unavailable. The following tables

summarize the quantitative data from a key ITC study involving lenacapavir for the treatment of

multidrug-resistant (MDR) HIV-1 in heavily treatment-experienced (HTE) individuals.[1]

An unanchored simulated treatment comparison was conducted to assess the efficacy of

lenacapavir in combination with an optimized background regimen (OBR) against other

treatments for HTE individuals with MDR HIV-1.[1]
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Outcome
Lenacapavir + OBR
vs. Fostemsavir +
OBR

Lenacapavir + OBR
vs. Ibalizumab +
OBR

Lenacapavir + OBR
vs. OBR alone

Virologic Suppression

(HIV-1 RNA <50

copies/mL) at Weeks

24-28 (Odds Ratio;

95% Confidence

Interval)

6.57 (1.34–32.28) 8.93 (2.07–38.46) 12.74 (1.70–95.37)

Immunologic Response
Outcome

Lenacapavir + OBR vs.
Fostemsavir + OBR

Lenacapavir + OBR vs.
Ibalizumab + OBR

Change from Baseline in CD4

Cell Count
Similar Similar

Experimental Protocols
The following sections detail the methodologies of the key clinical trials that provided the data

for the indirect treatment comparisons.

CAPELLA (NCT04150068): Lenacapavir
Study Design: The CAPELLA trial was a Phase 2/3, international, double-blind, placebo-

controlled study evaluating the efficacy and safety of lenacapavir in HTE adults with MDR HIV-

1. The study had two cohorts. In the randomized cohort (Cohort 1), 36 participants were

assigned in a 2:1 ratio to receive either oral lenacapavir or placebo, in addition to their failing

regimen, for 14 days. After this initial period, all participants in this cohort received open-label

subcutaneous lenacapavir every 26 weeks plus an optimized background regimen. In the non-

randomized cohort (Cohort 2), 36 participants received open-label lenacapavir and an OBR

from the start.

Inclusion Criteria:

Adults with multidrug-resistant HIV-1 infection.
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History of treatment with multiple antiretroviral regimens.

Documented resistance to at least two drugs from three of the four main classes of

antiretrovirals.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5

log10 copies/mL reduction in plasma HIV-1 RNA from baseline at day 15.

BRIGHTE (NCT02362503): Fostemsavir
Study Design: The BRIGHTE trial was a Phase 3, international, partially-randomized, double-

blind, placebo-controlled study. The study included a randomized and a non-randomized

cohort. In the randomized cohort, 272 participants with one or two remaining fully active

antiretroviral classes were assigned to receive either fostemsavir or placebo in addition to their

failing regimen for eight days. This was followed by open-label fostemsavir plus an OBR. In the

non-randomized cohort, 99 participants with no remaining fully active and approved

antiretroviral options received open-label fostemsavir plus an OBR from day one.

Inclusion Criteria:

Heavily treatment-experienced adults with multidrug-resistant HIV-1.

Documented resistance, intolerability, or contraindication to multiple antiretroviral drugs.

Viral load ≥400 copies/mL at screening.

Primary Endpoint: The mean change in HIV-1 RNA level from day 1 to day 8 in the randomized

cohort.

TMB-301 (NCT02475629): Ibalizumab
Study Design: The TMB-301 trial was a Phase 3, single-arm, open-label study. The study

consisted of three periods: a control period (days 0-6) where patients continued their failing

regimen, a functional monotherapy period (days 7-13) where a 2000 mg intravenous loading

dose of ibalizumab was added, and a maintenance period (day 14 to week 25) where patients

received 800 mg of ibalizumab every 14 days in combination with an OBR.

Inclusion Criteria:
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Treatment-experienced adults with multi-drug resistant HIV-1.

Resistance to at least one drug in each of the nucleoside reverse transcriptase inhibitor, non-

nucleoside reverse transcriptase inhibitor, and protease inhibitor classes.

Primary Endpoint: The proportion of patients with a decrease in viral load of at least 0.5 log10

copies/mL from baseline to day 14.
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Workflow for an Unanchored Simulated Treatment Comparison.
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Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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